molecular formula C22H48N2O4 B1592146 N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine CAS No. 86443-82-5

N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine

Cat. No. B1592146
CAS RN: 86443-82-5
M. Wt: 404.6 g/mol
InChI Key: WSANZYFPFILJKZ-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine, also known as THEED, is primarily used as a chelating agent and as a building block in the synthesis of various chemical compounds . It is also useful in metal extraction and catalysis because of its ability to form stable complexes with metal ions .


Molecular Structure Analysis

The molecular formula of N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is C10H24N2O4 . Its molecular weight is 236.31 . The structure of this compound can be represented as (HOCH2CH2)2NCH2CH2N(CH2CH2OH)2 .


Chemical Reactions Analysis

While specific chemical reactions involving N,N,N’,N’-Tetrakis(2-hydroxypentyl)ethylenediamine are not available, it’s known that it can be used as a chelating agent to prepare a palladium-based complex, which is used as a catalyst for the Suzuki/Miyaura reaction .


Physical And Chemical Properties Analysis

N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine is a liquid at room temperature . It has a refractive index of n20/D 1.501 and a density of 1.1 g/mL at 20 °C . Its boiling point is approximately 280 °C .

Scientific Research Applications

High Symmetry Superoctahedron Clusters

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine has been used to create a high symmetry superoctahedron cluster with Mn(III)18 clusters. This cluster exhibits slow magnetic relaxation, indicating its potential in magnetic applications (Zhou et al., 2013).

Metal Ion Extraction

A derivative of N,N,N',N'-tetrakis(2-hydroxypentyl)ethylenediamine has been used in the separation of americium and europium ions. This research provides insights into its application in the separation and extraction of specific metal ions from solutions (Fugate et al., 2008).

Fluorescent Zinc Sensors

Modifications of N,N,N',N'-tetrakis(2-quinolylmethyl)ethylenediamine, a derivative of the parent compound, have led to the development of fluorescent zinc sensors. These sensors show promising applications in detecting zinc ions in various environments, including in cellular contexts (Mikata et al., 2006).

Ribonucleotide Dimer Hydrolysis

Complexes formed with lanthanides and N,N,N',N'-tetrakis[(2-pyridyl)methyl]ethylenediamine have shown efficiency in hydrolyzing ribonucleotide dimers. This suggests potential applications in the study of artificial ribonucleases and other biochemical processes (Yashiro et al., 1995).

Superoxide Dismutase Activity

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine analogues have been synthesized and their superoxide dismutase activities studied. These studies are significant in understanding the role of such compounds in mimicking enzyme activities and their potential therapeutic applications (Mori et al., 1992).

Safety And Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-[2-[bis(2-hydroxypentyl)amino]ethyl-(2-hydroxypentyl)amino]pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2O4/c1-5-9-19(25)15-23(16-20(26)10-6-2)13-14-24(17-21(27)11-7-3)18-22(28)12-8-4/h19-22,25-28H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANZYFPFILJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN(CCN(CC(CCC)O)CC(CCC)O)CC(CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185429
Record name 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetrakis(2-hydroxypentyl)ethylenediamine

CAS RN

86443-82-5
Record name 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86443-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanol, 1,1′,1′′,1′′′-(1,2-ethanediyldinitrilo)tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhuang, X Tang, X Chang, L Cui, B Jiang, B Zhu… - Liquid …, 2022 - Taylor & Francis
ABSTRACT Series of poly(styrene sulphonic acid)-based graphene oxide liquid crystals (GOLCs) were synthesised by use of graphene oxide (GO), poly(styrene sulphonic acid), …
Number of citations: 1 www.tandfonline.com

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